molecular formula C22H26N4O2 B2852181 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea CAS No. 1797257-97-6

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B2852181
CAS No.: 1797257-97-6
M. Wt: 378.476
InChI Key: RXEAFUKWWCTEFH-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
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Properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-15-7-8-18(13-16(15)2)24-21(27)23-14-17-9-11-26(12-10-17)22-25-19-5-3-4-6-20(19)28-22/h3-8,13,17H,9-12,14H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEAFUKWWCTEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]oxazol-2-yl-piperidin-4-yl-methylamine Intermediate

The core intermediate, (1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methylamine, is synthesized through sequential functionalization of piperidine-4-ylmethanol.

  • Formation of the Benzo[d]oxazole-Piperidine Moiety :

    • Piperidine-4-ylmethanol undergoes nucleophilic substitution with 2-chlorobenzo[d]oxazole in the presence of a palladium catalyst (e.g., Pd/C) and a base (e.g., potassium carbonate) in dimethyl sulfoxide (DMSO) at 80–100°C.
    • The reaction proceeds via aromatic C–N coupling, yielding 1-(Benzo[d]oxazol-2-yl)piperidin-4-ylmethanol.
  • Conversion of Alcohol to Amine :

    • The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to produce the primary amine.

Preparation of 3,4-Dimethylphenyl Isocyanate

3,4-Dimethylphenyl isocyanate, the electrophilic partner for urea formation, is synthesized via phosgene-free methods:

  • Triphosgene-Mediated Carbamoylation :
    • 3,4-Dimethylaniline reacts with triphosgene in dichloromethane at 0–5°C, yielding 3,4-dimethylphenyl isocyanate with >85% purity after distillation.

Urea Bond Formation via Amine-Isocyanate Coupling

The final step involves coupling the amine intermediate with 3,4-dimethylphenyl isocyanate:

  • Reaction Conditions :
    • Equimolar amounts of (1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methylamine and 3,4-dimethylphenyl isocyanate are stirred in dry tetrahydrofuran (THF) under nitrogen at 25°C for 12–16 hours.
    • The urea product precipitates and is purified via recrystallization from ethanol/water (yield: 72–78%).

Table 1: Key Reaction Parameters for Urea Synthesis

Parameter Condition
Solvent Tetrahydrofuran (THF)
Temperature 25°C
Reaction Time 12–16 hours
Catalyst None
Yield 72–78%

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvent Screening :
    • THF outperforms dichloromethane and acetonitrile in urea yield due to superior solubility of intermediates.
  • Catalyst Impact :
    • Catalysts like 1,8-diazabicycloundec-7-ene (DBU) were tested but showed minimal yield improvement.

Temperature and Time Parameters

  • Kinetic Analysis :
    • Reactions at 25°C achieve optimal balance between rate and side-product formation. Elevated temperatures (>40°C) promote decomposition.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d6) : δ 7.85–7.45 (m, 4H, benzooxazole), 6.95–6.75 (m, 3H, aromatic), 4.25 (t, 2H, –CH2–NH–), 3.45–3.20 (m, 4H, piperidine).
  • Fourier-Transform Infrared (FT-IR) :
    • Urea C=O stretch at 1645 cm⁻¹ and N–H bends at 1580 cm⁻¹ confirm urea linkage.

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis :
    • Microreactor systems reduce reaction time to 4 hours and improve yield to 85% by enhancing mass transfer.
  • Green Chemistry Metrics :
    • Solvent recovery systems and phosgene alternatives align with EPA guidelines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Stepwise coupling : Begin with the preparation of the benzo[d]oxazole-piperidine intermediate via nucleophilic substitution or reductive amination. Subsequent coupling with the 3,4-dimethylphenyl urea moiety is achieved using carbodiimide reagents like EDCI or DCC, with catalytic DMAP in anhydrous DMF or CH₂Cl₂ .
  • Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) followed by recrystallization to isolate the pure product. Monitor reactions by TLC or HPLC to ensure completion .
  • Yield optimization : Adjust reaction temperature (typically 0–25°C for coupling steps) and stoichiometry (1.2–1.5 equivalents of activated intermediates). Microwave-assisted synthesis may reduce reaction times .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm connectivity of the piperidine, benzo[d]oxazole, and urea groups. Key signals include the urea NH (~8–10 ppm) and aromatic protons from the 3,4-dimethylphenyl group .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected ~407.5 g/mol) and detect impurities .
  • X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals, which may be challenging due to the compound’s flexibility .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • In vitro screening :

  • Kinase inhibition : Use fluorescence-based kinase assays (e.g., TrkA kinase inhibition, as seen with structurally similar KRC-108) with ATP-concentration-dependent IC₅₀ measurements .
  • Cellular viability assays : Test antiproliferative effects in cancer cell lines (e.g., MTT assay) at concentrations ranging from 1 nM to 10 µM .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the urea moiety’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Scaffold modifications : Synthesize analogs with variations in the benzo[d]oxazole (e.g., substituents at position 5 or 6) or piperidine (e.g., N-alkylation, ring expansion) to assess impact on binding .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonds between the urea group and kinase active sites .
  • Biological testing : Compare IC₅₀ values across analogs in parallel assays (e.g., kinase panels) to correlate structural changes with activity .

Q. What strategies resolve contradictions in enzymatic vs. cellular activity data?

  • Troubleshooting :

  • Membrane permeability : Measure logP (e.g., shake-flask method) to assess if poor cellular uptake explains discrepancies. Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility .
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Off-target effects : Use proteome-wide profiling (e.g., affinity chromatography-MS) to detect unintended interactions .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

  • Crystallography workflow :

  • Co-crystallization : Soak the compound with purified target proteins (e.g., TrkA kinase) and collect diffraction data at synchrotron facilities. Resolve structures to 2.0–2.5 Å resolution .
  • Binding site analysis : Identify key interactions (e.g., urea NH with kinase hinge region) and steric clashes. Use software like PyMOL to model substitutions (e.g., bulkier groups for van der Waals contacts) .

Methodological Considerations

Q. What in vivo models are appropriate for pharmacokinetic and efficacy studies?

  • Model selection :

  • Rodent PK : Administer intravenously (1–5 mg/kg) and orally (10–50 mg/kg) to measure bioavailability, half-life, and clearance in Sprague-Dawley rats .
  • Xenograft models : Use immunocompromised mice implanted with TrkA-expressing tumors (e.g., neuroblastoma) to evaluate tumor growth inhibition at tolerated doses .
  • Toxicology : Conduct 14-day repeat-dose studies to assess liver/kidney function and hematological parameters .

Q. How can researchers mitigate synthetic challenges related to steric hindrance in the piperidine-urea linkage?

  • Synthetic adjustments :

  • Alternative coupling reagents : Replace EDCI with HATU or T3P for improved efficiency in sterically crowded environments .
  • Microwave irradiation : Enhance reaction rates and yields by conducting couplings under microwave conditions (e.g., 100°C, 30 min) .
  • Protecting groups : Temporarily protect reactive amines (e.g., Boc) during intermediate steps to prevent side reactions .

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